molecular formula C11H12O B13600866 2-Methyl-2-(2-phenylethenyl)oxirane

2-Methyl-2-(2-phenylethenyl)oxirane

Cat. No.: B13600866
M. Wt: 160.21 g/mol
InChI Key: DPIXTJAOZPBCGF-BQYQJAHWSA-N
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Description

2-Methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H10O . As a substituted oxirane, this chemical features an epoxide ring, a highly reactive functional group that makes it a valuable building block in synthetic organic chemistry. Researchers can utilize this structural motif in various ring-opening and cyclization reactions to construct more complex molecules. For instance, studies on structurally related N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)oxiranecarboxamides have demonstrated their utility as key intermediates in the synthesis of bioactive natural products like Homoclausenamide and Dehydroclausenamide, which are of interest for their hepatoprotective activity . The reactive epoxide ring allows it to act as an electrophile, enabling researchers to explore its use in the development of novel pharmaceuticals, agrochemicals, and functional materials. This product is intended For Research Use Only.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-2-[(E)-2-phenylethenyl]oxirane

InChI

InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+

InChI Key

DPIXTJAOZPBCGF-BQYQJAHWSA-N

Isomeric SMILES

CC1(CO1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1(CO1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Epoxidation of 2-Methyl-2-phenylethenyl Alkenes

The most common approach to prepare 2-methyl-2-(2-phenylethenyl)oxirane is the epoxidation of the corresponding alkene precursor, 2-methyl-2-phenylethenyl. This method typically uses peroxy acids or catalytic systems to introduce the epoxide ring.

  • Reagents and Catalysts : Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or other peracids. Catalysts such as transition metal complexes (e.g., titanium or vanadium-based catalysts) can be employed to improve selectivity and reaction rates.
  • Reaction Conditions : Temperature control (often 0 °C to room temperature) and solvent choice (e.g., dichloromethane, acetonitrile) are critical to optimize yield and minimize side reactions.
  • Yield : Literature reports yields typically range from 80% to over 90%, depending on the catalyst and conditions used.

Detailed Research Findings and Data

Experimental Procedure Example (Adapted from Open Reaction Database)

Step Reagents/Conditions Details Yield (%)
1 Reactant: 2-methyl-2-phenylethenyl alkene Stirred at 0 °C for 5 min, then room temp for 1 h 83
2 Solvent: dichloromethane or equivalent Extraction with ether, washing with saturated NaCl
3 Drying agent: sodium sulfate Evaporation to oil, distillation under reduced pressure (0.25-0.50 mmHg)
  • The reaction proceeds smoothly with good yield (approximately 83%) and high purity of the epoxide product.

Catalytic Epoxidation Studies

  • Use of Scandium triflate (Sc(OTf)3) combined with diisopropylethylamine has been reported to facilitate epoxidation and subsequent ring-opening reactions, indicating the potential for catalytic systems to enhance synthesis efficiency.

Comparative Yield Data from Literature

Method Catalyst/Conditions Yield (%) Notes
Peracid epoxidation (m-CPBA) 0 °C to RT, organic solvent 80-90 Common, straightforward epoxidation
Halohydrin base cyclization NaOH or K2CO3, room temp 75-85 Requires halohydrin intermediate
Sc(OTf)3 catalyzed epoxidation 80 °C, 7 days ~85 Longer reaction time, high selectivity

Summary Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Peracid Epoxidation m-CPBA, peracids 0 °C to room temp, organic solvent 80-90 Simple, high yield Sensitive to over-oxidation
Halohydrin Cyclization Halohydrin precursor, NaOH/K2CO3 Room temp 75-85 Alternative route, mild conditions Requires halohydrin synthesis
Catalytic Epoxidation (Sc(OTf)3) Scandium triflate, base 80 °C, extended time (up to 7 days) ~85 High selectivity, catalytic Longer reaction time

Scientific Research Applications

2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-2-(2-phenylethenyl)oxirane with structurally analogous epoxides based on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Safety Profile
This compound C₁₁H₁₂O 160.21 (estimated) Methyl, styryl Likely high reactivity in ring-opening reactions; potential use in polymer crosslinking. Limited data; inferred risks of irritation .
2-Methyl-2-(2-phenylethynyl)oxirane C₁₁H₁₀O 158.20 Methyl, phenylethynyl (alkynyl) Enhanced electron-withdrawing effects from alkynyl group; used in chiral synthesis . No direct data; assume similar epoxide hazards.
2-[[2-(Oxiran-2-ylmethyl)phenyl]methyl]oxirane C₁₂H₁₄O₂ 190.24 Bis-oxirane, benzyl linkage Crosslinking agent in resins; dual epoxide groups increase polymerization potential . Irritant (H315, H317) .
3-(3,5-Hexadiynyl)-N-(2-phenylethenyl)oxirane carboxamide C₁₇H₁₇NO₂ 267.33 Styryl, carboxamide, diynyl Natural product with bioactivity; isolated from Acmella ciliata . Limited toxicity data; possible genotoxicity.
2-sec-Butyl-2-methyloxirane C₇H₁₄O 114.19 Methyl, sec-butyl Simpler aliphatic epoxide; model compound for enzymatic resolution studies . Low acute toxicity (oral LD₅₀ >2000 mg/kg) .

Key Observations:

Phenylethynyl substituents (e.g., in 2-methyl-2-(2-phenylethynyl)oxirane) may enhance electrophilicity due to electron-withdrawing effects, favoring nucleophilic attacks .

Biological and Industrial Applications :

  • Styryl-containing epoxides are implicated in natural products with antimicrobial or insecticidal properties (e.g., fridamycin E synthesis ).
  • Bis-epoxides (e.g., 2-[[2-(oxiran-2-ylmethyl)phenyl]methyl]oxirane) serve as crosslinkers in polymer chemistry .

Safety and Toxicity: Epoxides generally pose risks of skin/eye irritation and genotoxicity due to electrophilic reactivity. For example, 2-[(2-methylphenoxy)methyl]oxirane is flagged for suspected genetic toxicity (H341) . Aliphatic epoxides like 2-sec-butyl-2-methyloxirane show lower acute toxicity but may still require careful handling .

Research Findings and Data Gaps

Synthetic Utility: Epoxides with styryl groups are understudied compared to aliphatic analogs.

Environmental and Regulatory Considerations: Epoxides like methylenebisphenol polymer with 2-(chloromethyl)oxirane are regulated due to genotoxicity concerns, emphasizing the need for rigorous safety assessments of styryl epoxides .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-2-(2-phenylethenyl)oxirane, and how do reaction conditions influence yield?

The compound is synthesized via epoxidation of the corresponding alkene precursor (e.g., 2-phenylethenylpropene) using peracids like m-chloroperbenzoic acid (m-CPBA). Key parameters include temperature (0–25°C), solvent polarity (dichloromethane or chloroform), and stoichiometric control of the peracid to avoid over-oxidation. Yield optimization (typically 60–85%) requires careful monitoring of reaction progress via TLC or GC-MS .

Q. How is the structure of this compound validated experimentally?

Structural confirmation employs:

  • NMR spectroscopy : 1H^1H NMR detects characteristic epoxide ring protons (δ 2.7–3.1 ppm) and coupling patterns of the styrenyl group (δ 6.5–7.5 ppm). 13C^{13}C NMR identifies quaternary carbons in the oxirane ring (δ 50–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., C11H12O\text{C}_{11}\text{H}_{12}\text{O}) with a precision <5 ppm .

Q. What are the primary chemical reactions of this compound in organic synthesis?

The epoxide undergoes:

  • Nucleophilic ring-opening : Amines, alcohols, or thiols attack the less hindered carbon, forming β-substituted alcohols/ethers. Steric effects from the phenylethenyl group influence regioselectivity .
  • Acid-catalyzed rearrangement : Produces carbonyl derivatives (e.g., aldehydes) under mild acidic conditions .
  • Reduction : LiAlH4_4 converts the epoxide to a diol, retaining the styrenyl moiety .

Advanced Research Questions

Q. How does the phenylethenyl substituent affect regioselectivity in ring-opening reactions compared to trifluoromethyl analogs?

The phenylethenyl group’s electron-withdrawing nature increases electrophilicity at the adjacent epoxide carbon, directing nucleophiles to the less substituted position. In contrast, trifluoromethyl groups (e.g., in 2-methyl-2-(trifluoromethyl)oxirane) induce stronger steric and electronic effects, favoring attack at the methyl-substituted carbon. Computational studies (DFT) reveal differences in transition-state stabilization .

Q. What computational methods are used to predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
  • Transition-state modeling : Explains regioselectivity in ring-opening reactions (e.g., activation energies for amine vs. thiol attacks) .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction pathways .

Q. How can contradictory data on epoxide stability under acidic conditions be resolved?

Discrepancies arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., methyl) stabilize the epoxide, while electron-withdrawing groups (e.g., phenylethenyl) accelerate ring-opening.
  • Acid strength : Weak acids (e.g., acetic acid) may preserve the epoxide, whereas strong acids (H2_2SO4_4) induce rearrangement. Systematic studies using controlled pH buffers and kinetic monitoring (e.g., in situ IR) are recommended .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

  • Enzymatic resolution : Epoxide hydrolases selectively hydrolyze one enantiomer, leaving the other intact (e.g., Methylobacterium spp. achieve E-values >50) .
  • Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during nucleophilic additions .

Q. What safety protocols are critical for handling this compound given structural analogs’ toxicity?

  • Genotoxicity mitigation : Avoid direct skin contact; use fume hoods due to potential epoxide reactivity with DNA (observed in analogs like ethylene oxide) .
  • Waste disposal : Neutralize with aqueous NaHCO3_3 before disposal to prevent uncontrolled polymerization .

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